N*3*-Isopropyl-1H-indazole-3,6-diamine
Description
N3-Isopropyl-1H-indazole-3,6-diamine is a substituted indazole derivative featuring a diamine scaffold with an isopropyl group at the N3 position. The isopropyl substituent likely enhances lipophilicity, influencing bioavailability and target binding. Further studies are required to elucidate its precise applications and mechanisms.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3-N-propan-2-yl-1H-indazole-3,6-diamine |
InChI |
InChI=1S/C10H14N4/c1-6(2)12-10-8-4-3-7(11)5-9(8)13-14-10/h3-6H,11H2,1-2H3,(H2,12,13,14) |
InChI Key |
YCNQREOAWXCUGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NNC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
While direct data for N3-Isopropyl-1H-indazole-3,6-diamine are lacking, insights can be drawn from structurally related diamines, particularly triazine derivatives analyzed in recent studies . Below is a comparative analysis based on substituent effects, binding interactions, and scaffold differences.
Structural and Functional Differences
- Core Scaffold: Indazole vs. These differences may influence target selectivity and binding kinetics.
- Substituents :
- The isopropyl group in N3-Isopropyl-1H-indazole-3,6-diamine contrasts with chloro , fluoro , and hydrazinyl groups in triazine analogs. Isopropyl’s bulkiness may enhance hydrophobic interactions but reduce solubility compared to halogens.
Binding Affinities and Interactions
Key findings from triazine derivatives (Table 1) reveal binding affinities (ΔG) ranging from -6.6 to -7.0 kcal/mol , with interactions involving residues such as His356 , Arg363 , and Asn359 . These interactions are critical for stabilizing ligand-receptor complexes.
Table 1: Comparison of Triazine Analogs and Hypothetical Indazole Derivative
Substituent Effects on Binding
- Halogens (Cl, F) : Enhance electronegativity and hydrogen bonding but may introduce steric hindrance.
- Isopropyl : Likely improves membrane permeability but may reduce polar interactions.
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